4-(4-methoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
This compound is a derivative of triazole, a class of five-membered ring compounds with three nitrogen atoms in the ring. It also contains methoxyphenyl and methylphenyl groups attached to the triazole ring. The presence of these functional groups could influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the aromaticity of the triazole and phenyl rings, the electron-donating effect of the methoxy group, and the electron-releasing effect of the methyl group .Chemical Reactions Analysis
Triazoles are known to participate in various chemical reactions, particularly those involving the nitrogen atoms in the ring. The methoxyphenyl and methylphenyl groups could also undergo reactions typical of aromatic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties would be influenced by the functional groups present. For instance, the presence of the polar methoxy group could increase the compound’s solubility in polar solvents .Scientific Research Applications
Corrosion Inhibition
4-(4-methoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol and its derivatives have been explored as corrosion inhibitors for metals in acidic environments. Research indicates these compounds exhibit significant inhibition efficiency for mild steel corrosion in hydrochloric acid, attributed to their adsorption onto the metal surface following the Langmuir adsorption isotherm. This characteristic suggests potential applications in industrial processes where corrosion resistance is critical, particularly in the protection of steel structures and components in acidic conditions (Yadav, Behera, Kumar, & Sinha, 2013).
Antimicrobial Activities
The compound and its structurally related triazole derivatives have been synthesized and assessed for antimicrobial properties. Studies demonstrate these compounds exhibit moderate to good antimicrobial activity against a range of microorganisms. This highlights their potential utility in the development of new antimicrobial agents, contributing to the ongoing search for effective treatments against drug-resistant bacteria and other pathogens (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Synthetic and Medicinal Chemistry
This compound serves as a precursor in the synthesis of various complex molecules with potential pharmacological activities. The modification of this compound through alkylation and other chemical reactions yields new derivatives that have been characterized and evaluated for different biological activities, including antimicrobial and anticancer properties. This versatility underscores the compound’s significance in synthetic and medicinal chemistry for generating new bioactive molecules (Wurfer & Badea, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(4-methoxyphenyl)-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-11-4-3-5-12(10-11)15-17-18-16(21)19(15)13-6-8-14(20-2)9-7-13/h3-10H,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCSVQVJFQDVMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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